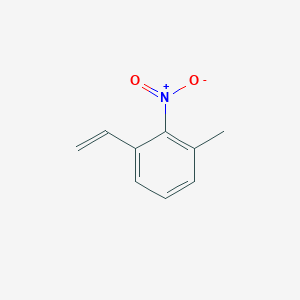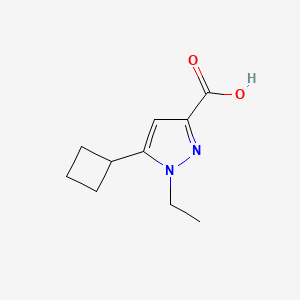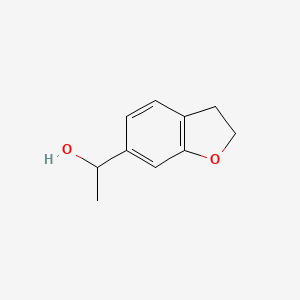![molecular formula C34H30N4 B13149907 (2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[226602,2304,1205,10013,21015,20025,30031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” is a complex organic molecule characterized by its intricate structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” involves multiple steps, including the formation of its core structure and the introduction of various functional groups. Typical reaction conditions may include the use of catalysts, specific temperature and pressure settings, and the careful control of reaction times to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods would be optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a catalyst in various reactions.
Biology: In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine: In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.
Industry: In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism by which “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects would be mediated through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds might include other complex organic molecules with multiple functional groups and intricate structures. Examples could include other tetrazanonacyclo compounds or related macrocyclic compounds.
Uniqueness: The uniqueness of “(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[226602,2304,1205,10013,21015,20025,30
Propriétés
Formule moléculaire |
C34H30N4 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene |
InChI |
InChI=1S/C34H30N4/c1-35-27-15-7-9-17-29(27)37-19-25-26(20-38-30-18-10-8-16-28(30)36(2)34(38)33(35)37)32-23-13-5-3-11-21(23)31(25)22-12-4-6-14-24(22)32/h3-18,25-26,31-32H,19-20H2,1-2H3/b34-33-/t25-,26-,31?,32?/m1/s1 |
Clé InChI |
BKVTUQNEPYNSBX-OUPPVFOVSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2N3/C1=C\4/N(C5=CC=CC=C5N4C[C@@H]6[C@@H](C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C |
SMILES canonique |
CN1C2=CC=CC=C2N3C1=C4N(C5=CC=CC=C5N4CC6C(C3)C7C8=CC=CC=C8C6C9=CC=CC=C79)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)




![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)




